![molecular formula C22H17Cl2N5O3S2 B2489683 4-[双(2-氰基乙基)磺酰氨基]-N-[4-(3,4-二氯苯基)-1,3-噻唑-2-基]苯甲酰胺 CAS No. 476275-03-3](/img/structure/B2489683.png)
4-[双(2-氰基乙基)磺酰氨基]-N-[4-(3,4-二氯苯基)-1,3-噻唑-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis involves complex chemical processes tailored to construct the molecule from simpler precursors. While specific details on the synthesis of this exact compound are scarce, similar compounds have been synthesized through multistep reactions, involving key steps such as condensation, cyclization, and functional group transformations (Nakayama et al., 1998).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's behavior and interaction with other molecules. X-ray diffraction analysis and spectroscopic techniques such as IR, UV/vis, and NMR spectra are commonly used to elucidate the structure of similar compounds, revealing their molecular geometry, bond lengths, and angles, which are indicative of the compound's potential reactivity and physical properties (Nakayama et al., 1998).
Chemical Reactions and Properties
The compound's chemical properties, including reactivity with various reagents and conditions, are of great interest. Studies on related molecules have shown a range of reactions, such as with MeI, dimethyl acetylenedicarboxylate, and elemental sulfur, leading to the formation of new compounds with diverse functional groups (Nakayama et al., 1998). These reactions are essential for further modifications and applications of the compound in various fields.
Physical Properties Analysis
The physical properties, including solubility, melting point, and optical properties, are determined by the molecular structure and composition. For similar compounds, properties such as optical transmittance and thermal stability have been extensively studied, showing high thermal stability and significant solubility in polar aprotic solvents (Zhang et al., 2013).
Chemical Properties Analysis
Chemical properties encompass the molecule's behavior in chemical reactions, including its acid-base characteristics, redox potential, and interaction with various chemical reagents. These properties are essential for predicting the compound's reactivity and stability under different conditions. Studies on analogous compounds have explored their reactivity, showing a range of products depending on the reaction conditions (Khazaei et al., 2015).
科学研究应用
分子性质和药物相似性
化合物4-[双(2-氰乙基)磺胺基]-N-[4-(3,4-二氯苯基)-1,3-噻唑-2-基]苯甲酰胺属于一类化学物质,以其在医药和生物应用中的潜力而闻名。研究表明,类似化合物,特别是双(咪唑基)磺胺基乙酰胺类化合物,对各种微生物表现出显著的抗菌活性,表明它们有望成为药物候选物。对这类化合物的分子性质进行了研究,以确定它们的药物相似性属性,为未来药物开发提供了一个有前途的途径(S. P et al., 2021)。
抗癌性能
类似化合物的衍生物,如吲达帕胺衍生物,已被合成并评估其抗癌性能。例如,特定化合物在黑色素瘤细胞系上表现出显著的促凋亡活性,表明它们有望作为抗癌药物的有效工具。这些化合物还被研究其对生理相关的人类碳酸酐酶同工酶的抑制能力,这些酶在各种生理过程中至关重要,进一步突显了它们在癌症治疗中的潜力(Ö. Yılmaz等,2015)。
酶抑制
该化合物及其类似物已被研究其对各种碳酸酐酶同工酶的抑制作用。研究表明,类似于这种化合物的芳香磺胺类化合物可以有效地抑制这些在许多生物过程中起关键作用的酶,包括呼吸和组织pH的调节。抑制这些酶是治疗多种疾病的有前途策略,包括青光眼、癫痫甚至某些癌症,突显了该化合物在潜在治疗应用中的潜力(C. Supuran et al., 2013)。
新颖合成方法
已开发了创新的合成方法,用于类似于4-[双(2-氰乙基)磺胺基]-N-[4-(3,4-二氯苯基)-1,3-噻唑-2-基]苯甲酰胺的结构类似化合物。这些方法为丙烯酸-乙酰唑胺共轭物的制备铺平了道路,这些共轭物已显示出作为碳酸酐酶抑制剂的有希望结果,进一步突显了该化合物在治疗应用中的潜力(Ramazan Ulus et al., 2016)。
作用机制
安全和危害
未来方向
The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
属性
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N5O3S2/c23-18-8-5-16(13-19(18)24)20-14-33-22(27-20)28-21(30)15-3-6-17(7-4-15)34(31,32)29(11-1-9-25)12-2-10-26/h3-8,13-14H,1-2,11-12H2,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOUBNYUSFFVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)

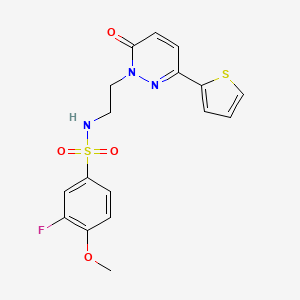
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)
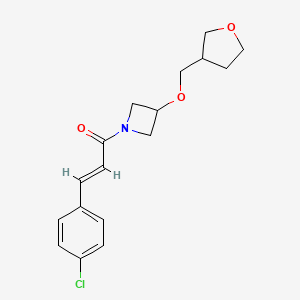
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)
![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)
![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)
![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489613.png)
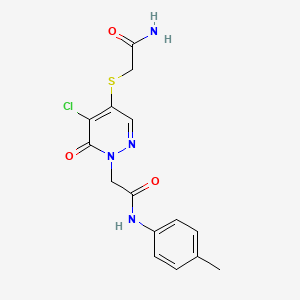
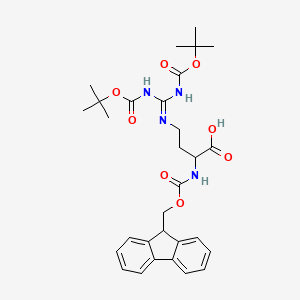
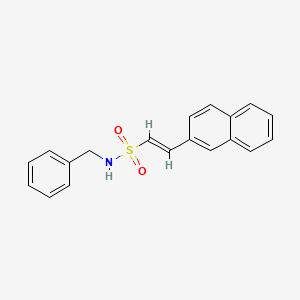
![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)
